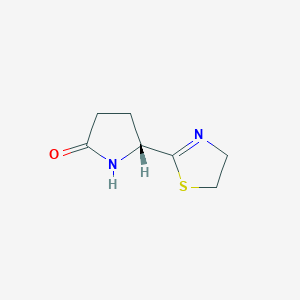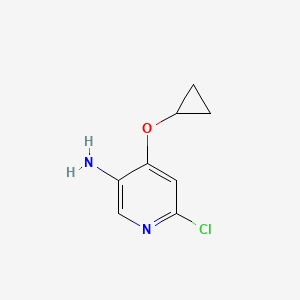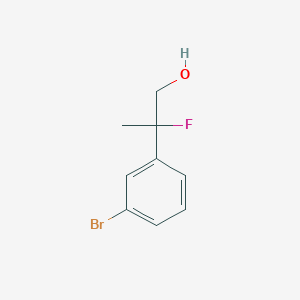
2-(3-Bromophenyl)-2-fluoropropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-2-fluoropropan-1-ol is an organic compound with the molecular formula C9H10BrFO It is a derivative of propanol, where the hydrogen atoms on the propanol chain are substituted with bromine and fluorine atoms on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-fluoropropan-1-ol typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a reduction process. The initial step involves the bromination of benzene to form bromobenzene, which is then subjected to Friedel-Crafts acylation to introduce the propanone group. The final step involves the reduction of the carbonyl group to form the alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
2-(3-Bromophenyl)-2-fluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-Bromophenyl)-2-fluoropropanone.
Reduction: Formation of 2-(3-Bromophenyl)-2-fluoropropane.
Substitution: Formation of 2-(3-Azidophenyl)-2-fluoropropan-1-ol or 2-(3-Cyanophenyl)-2-fluoropropan-1-ol.
科学的研究の応用
2-(3-Bromophenyl)-2-fluoropropan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Bromophenyl)-2-fluoropropan-1-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group allows for hydrogen bonding, which can affect the compound’s solubility and interaction with biological systems.
類似化合物との比較
Similar Compounds
- 2-(3-Bromophenyl)-2-chloropropan-1-ol
- 2-(3-Bromophenyl)-2-iodopropan-1-ol
- 2-(3-Fluorophenyl)-2-bromopropan-1-ol
Uniqueness
2-(3-Bromophenyl)-2-fluoropropan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can result in distinct chemical properties, such as increased reactivity and specific interactions with biological targets, compared to other similar compounds.
特性
分子式 |
C9H10BrFO |
|---|---|
分子量 |
233.08 g/mol |
IUPAC名 |
2-(3-bromophenyl)-2-fluoropropan-1-ol |
InChI |
InChI=1S/C9H10BrFO/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6H2,1H3 |
InChIキー |
VSYKKUZEPVYVMT-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(C1=CC(=CC=C1)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


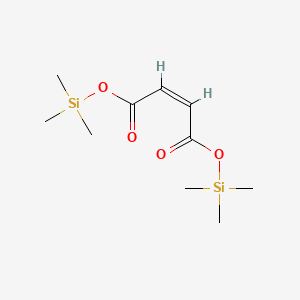

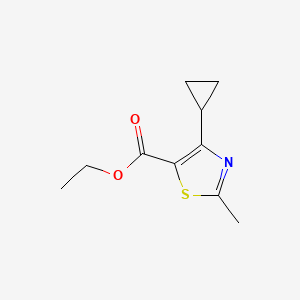
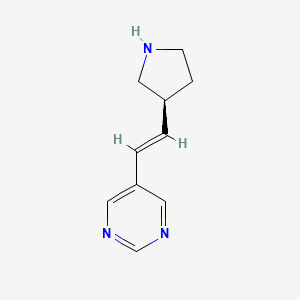
![5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)
![9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12967565.png)
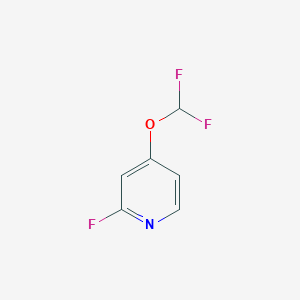
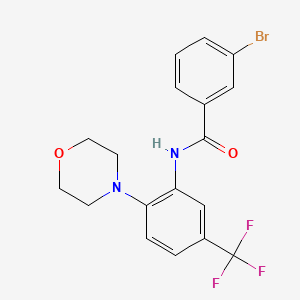
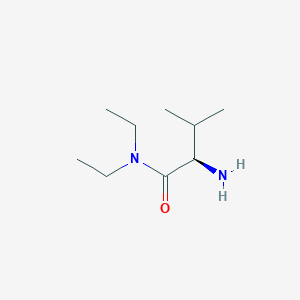
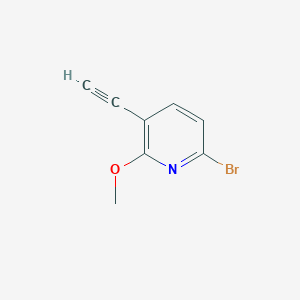
![2-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12967591.png)
